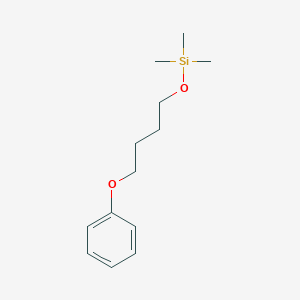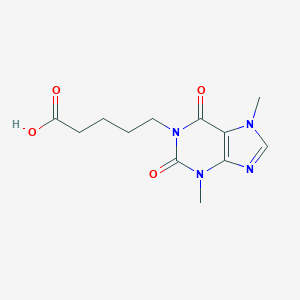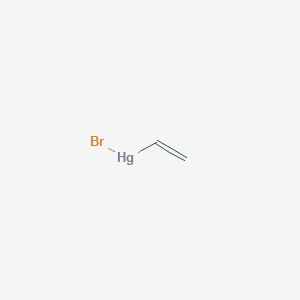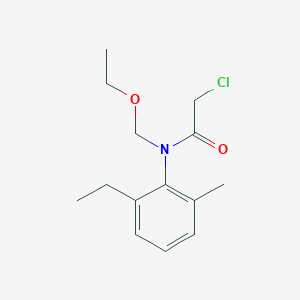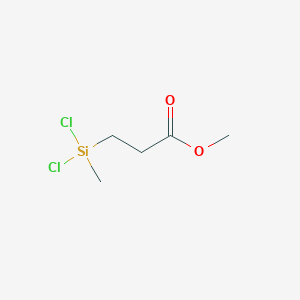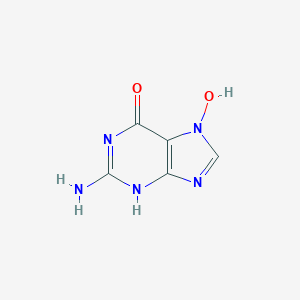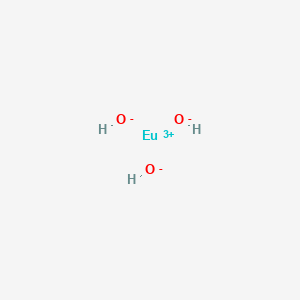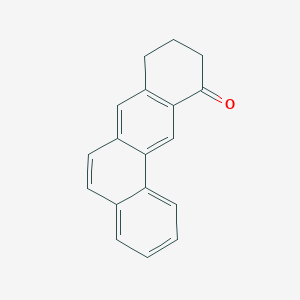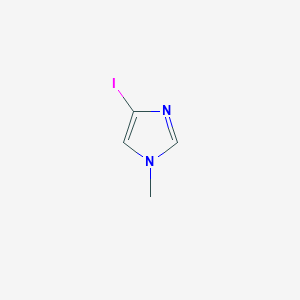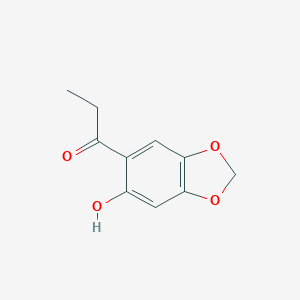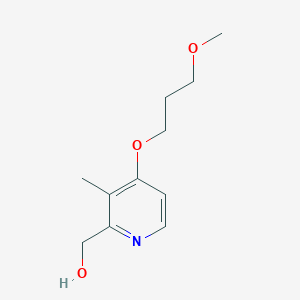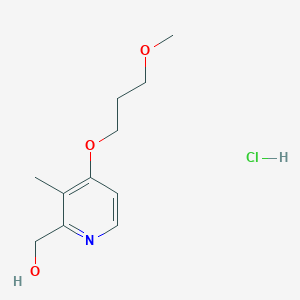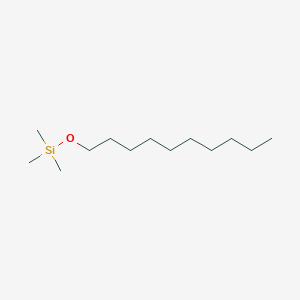
(Decyloxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Decyloxy)trimethylsilane, also known as DOTMS, is an organosilicon compound that is widely used in chemical synthesis. It is a colorless liquid with a molecular weight of 228.46 g/mol and a boiling point of 202 °C. DOTMS is a versatile reagent that can be used in a variety of chemical reactions, including reduction, oxidation, and coupling reactions.
Wirkmechanismus
The mechanism of action of (Decyloxy)trimethylsilane in chemical reactions is based on the transfer of a silicon atom to the substrate. The reaction involves the formation of a silicon-carbon bond, which is a strong bond that can be easily cleaved under mild conditions. The transfer of the silicon atom can be achieved through a single electron transfer mechanism or a radical mechanism, depending on the reaction conditions.
Biochemical and Physiological Effects:
(Decyloxy)trimethylsilane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be mildly toxic and can cause irritation to the skin and eyes upon contact. It is recommended to handle (Decyloxy)trimethylsilane with caution and to use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Decyloxy)trimethylsilane in lab experiments include its high reactivity, versatility, and ease of handling. It is a stable compound that can be stored for long periods of time without significant degradation. However, (Decyloxy)trimethylsilane has limitations in terms of its selectivity and compatibility with certain functional groups. It is important to carefully choose the reaction conditions and substrates to achieve the desired product.
Zukünftige Richtungen
There are several future directions for the use of (Decyloxy)trimethylsilane in chemical synthesis. One direction is the development of new synthetic methodologies that utilize (Decyloxy)trimethylsilane as a key reagent. Another direction is the application of (Decyloxy)trimethylsilane in the synthesis of complex natural products and pharmaceuticals. Additionally, there is a need for further studies on the biochemical and physiological effects of (Decyloxy)trimethylsilane to ensure its safe use in chemical synthesis.
Conclusion:
In conclusion, (Decyloxy)trimethylsilane is a versatile reagent that has been widely used in chemical synthesis. Its high reactivity and versatility make it a valuable tool in the synthesis of a variety of organic compounds. While its biochemical and physiological effects have not been extensively studied, it is important to handle (Decyloxy)trimethylsilane with caution and to use appropriate protective equipment. There are several future directions for the use of (Decyloxy)trimethylsilane in chemical synthesis, including the development of new synthetic methodologies and the application in the synthesis of complex natural products and pharmaceuticals.
Synthesemethoden
The synthesis of (Decyloxy)trimethylsilane can be achieved through several methods. One of the most common methods is the reaction of decanol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction produces (Decyloxy)trimethylsilane as the main product along with trimethylsilanol as a byproduct. The reaction can be represented as follows:
C10H21OH + (CH3)3SiCl → (C10H21O)Si(CH3)3 + (CH3)3SiOH
Wissenschaftliche Forschungsanwendungen
(Decyloxy)trimethylsilane has been widely used in chemical synthesis due to its unique reactivity. It can be used as a reducing agent in the synthesis of alcohols, aldehydes, and ketones. It can also be used as an oxidizing agent in the synthesis of alcohols and aldehydes. Additionally, it can be used as a coupling agent in the synthesis of esters and amides. (Decyloxy)trimethylsilane has also been used in the synthesis of natural products such as alkaloids and terpenes.
Eigenschaften
CAS-Nummer |
18402-10-3 |
|---|---|
Produktname |
(Decyloxy)trimethylsilane |
Molekularformel |
C13H30OSi |
Molekulargewicht |
230.46 g/mol |
IUPAC-Name |
decoxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h5-13H2,1-4H3 |
InChI-Schlüssel |
QUGMZNIFJDARJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCO[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCO[Si](C)(C)C |
Synonyme |
(DECYLOXY)TRIMETHYLSILANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



